An In-Depth Technical Guide to the Physical Properties of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
An In-Depth Technical Guide to the Physical Properties of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
In the intricate world of pharmaceutical development and complex organic synthesis, a molecule's utility is fundamentally governed by its physical properties. These characteristics—spanning from melting point and solubility to spectral fingerprints—dictate how a compound will behave in various experimental and physiological settings. This guide provides a comprehensive technical overview of the physical properties of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate (CAS Number: 618445-80-0), a crucial building block characterized by its Boc-protected amine and a reactive primary amino group.
The presence of both a protected and a free amine on a chiral ethylphenyl scaffold makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of chiral ligands, catalysts, and pharmaceutical agents. Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.
This document moves beyond a simple datasheet, offering an interpretive analysis of available data, predictive insights based on its chemical structure, and detailed protocols for empirical validation.
Compound Identification and Structural Elucidation
A critical first step in characterizing any chemical entity is the unambiguous confirmation of its structure. The nomenclature "tert-Butyl (4-(1-aminoethyl)phenyl)carbamate" specifies a precise arrangement of functional groups.
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IUPAC Name: tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate
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CAS Number: 618445-80-0
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Molecular Formula: C₁₃H₂₀N₂O₂
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Molecular Weight: 236.31 g/mol
The structure features a central benzene ring substituted at the 1 and 4 positions. One substituent is a 1-aminoethyl group, which introduces a chiral center. The other is a carbamate linkage where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.
Caption: 2D structure of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate.
It is crucial to distinguish this compound from its structural isomer, tert-butyl (1-(4-aminophenyl)ethyl)carbamate (CAS 643086-68-4), where the Boc group protects the nitrogen on the ethyl side chain, and the primary amine is directly attached to the phenyl ring. The distinct placement of the carbamate fundamentally alters the molecule's electronic properties, reactivity, and physical characteristics.
Core Physical Properties: A Summary
While extensive, peer-reviewed experimental data for this specific compound is limited in the public domain, a combination of predicted data and supplier-provided information allows for the compilation of a baseline physical property profile.
| Property | Value | Source/Method |
| CAS Number | 618445-80-0 | - |
| Molecular Formula | C₁₃H₂₀N₂O₂ | - |
| Molecular Weight | 236.31 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Structural Analogy |
| Boiling Point | 307.4 ± 25.0 °C (Predicted) | Computational[1] |
| Density | 1.095 ± 0.06 g/cm³ (Predicted) | Computational[1] |
| LogP (Octanol-Water) | 3.82660 (Predicted) | Computational[1] |
| Polar Surface Area | 64.35 Ų | Computational[1] |
Note: Predicted values should be used as estimations and must be confirmed by empirical measurement for any critical applications.
Solubility Profile: A Qualitative Assessment
The solubility of a compound is a cornerstone of its utility in drug development and synthesis. Based on its structure, a qualitative solubility profile can be predicted:
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Aqueous Solubility: The molecule possesses both a hydrophilic primary amine and a large, hydrophobic Boc-protected phenyl moiety. The primary amine can be protonated at acidic pH, which would significantly increase its solubility in aqueous acids. At neutral or basic pH, the hydrophobic character is expected to dominate, leading to low water solubility.
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Organic Solubility: High solubility is expected in a range of common organic solvents.
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Polar Aprotic Solvents: Excellent solubility in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) is predicted due to the polar amine and carbamate groups.
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Chlorinated Solvents: Good solubility in Dichloromethane (DCM) and Chloroform is expected.
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Alcohols: Good solubility in Methanol and Ethanol is likely.
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Non-polar Solvents: Limited solubility is expected in non-polar solvents such as hexanes and diethyl ether, though it may be partially soluble in the latter.
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Spectroscopic Characterization: The Molecular Fingerprint
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to be complex due to the chiral center, which may render the protons on the ethyl group and adjacent aromatic protons diastereotopic.
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~1.4-1.5 ppm (singlet, 9H): This will be a large, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector.
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~1.3-1.4 ppm (doublet, 3H): The methyl protons on the ethyl side chain, split by the adjacent methine proton.
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~1.6-2.0 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂). The chemical shift and peak shape can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and exchange.
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~4.0-4.2 ppm (quartet, 1H): The methine proton (-CH-) of the ethyl group, split by the three adjacent methyl protons.
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~6.8-7.5 ppm (multiplet, 4H): The aromatic protons. The substitution pattern (para) will likely result in two sets of doublets, each integrating to 2H. The protons closer to the electron-donating aminoethyl group will be more upfield, while those closer to the slightly withdrawing carbamate group will be more downfield.
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~8.0-9.0 ppm (broad singlet, 1H): The carbamate N-H proton. Like the amine protons, its shift is variable.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide a count of the unique carbon environments.
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~28.5 ppm: A strong signal from the three equivalent methyl carbons of the tert-butyl group.
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~20-25 ppm: The methyl carbon of the ethyl group.
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~50-55 ppm: The methine carbon of the ethyl group.
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~80.0 ppm: The quaternary carbon of the tert-butyl group is a highly characteristic signal for a Boc-group.
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~118-130 ppm: Signals corresponding to the aromatic carbons.
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~135-145 ppm: The two ipso-carbons of the aromatic ring (the carbons attached to the substituents).
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~153.0 ppm: The carbonyl carbon (C=O) of the carbamate group.
IR (Infrared) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present in the molecule.
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3300-3400 cm⁻¹: Two distinct, sharp peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).
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~3350 cm⁻¹: A single, broader peak for the N-H stretch of the secondary amine in the carbamate group.
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2950-2980 cm⁻¹: C-H stretching vibrations from the aliphatic (tert-butyl and ethyl) groups.
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~1700-1720 cm⁻¹: A very strong, sharp absorption band from the C=O (carbonyl) stretching of the carbamate group. This is a key diagnostic peak.
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~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250 and ~1160 cm⁻¹: Strong C-O stretching bands associated with the carbamate linkage.
Experimental Protocols for Physical Property Determination
For any research or development application, empirical verification of physical properties is essential. The following section provides standardized, step-by-step methodologies for characterizing a novel batch of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate.
Workflow for Physicochemical Characterization
The logical flow for characterizing a newly synthesized or procured batch of the compound is outlined below. This ensures a systematic and comprehensive data package.
Caption: Workflow for the comprehensive characterization of a chemical intermediate.
Protocol: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A sharp melting range suggests a highly pure compound, while a broad or depressed range indicates the presence of impurities.
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Sample Preparation: Place a small amount (1-2 mg) of the finely ground, dry solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
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Instrumentation: Use a calibrated digital melting point apparatus.
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Measurement:
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Place the capillary tube into the apparatus.
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Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.
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Allow the apparatus to cool.
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Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.
Protocol: NMR Spectral Acquisition
Causality: NMR provides the most definitive structural information, confirming the connectivity of atoms and the overall molecular framework.
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Tune and shim the spectrometer.
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Acquire a standard proton spectrum with 16-32 scans.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).
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Integrate all peaks and assign them to the corresponding protons in the structure.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Assign all observed peaks to the carbons in the structure.
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Safety and Handling
While a complete toxicological profile is not available, data from suppliers and structurally related compounds suggest the following precautions.[3]
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GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
tert-Butyl (4-(1-aminoethyl)phenyl)carbamate is a synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has established its core physicochemical identity, provided expert interpretation of its expected spectroscopic features, and outlined robust protocols for its empirical characterization. While some physical properties currently rely on computational predictions due to a lack of published experimental data, the methodologies and interpretive framework provided herein equip researchers and drug development professionals with the necessary tools to confidently handle, analyze, and utilize this valuable molecule in their work. The emphasis on empirical verification through the provided protocols ensures that scientific integrity and trustworthiness are maintained in any application.
References
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